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Compound of Interest

Compound Name: 5-bromo-7-methyl-1H-indazole

Cat. No.: B115495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the
Indazole Scaffold
In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged

scaffold"—a molecular framework that is recurrently found in potent, biologically active

compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement

for appended functional groups, making it an ideal anchor for designing molecules that can

precisely interact with complex biological targets such as protein kinases. Within this important

class of heterocycles, 5-Bromo-7-Methyl-1H-Indazole has emerged as a particularly valuable

building block. The strategic placement of the bromine atom at the 5-position offers a versatile

handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-

coupling reactions.[1] This reactivity is fundamental to creating libraries of novel compounds for

structure-activity relationship (SAR) studies. Simultaneously, the methyl group at the 7-position

can influence the molecule's steric and electronic properties, providing an additional vector for

optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a

comprehensive overview of the core physicochemical properties, synthesis, applications, and

safe handling of 5-Bromo-7-Methyl-1H-Indazole, grounded in established scientific principles

and field-proven insights.

Physicochemical and Structural Characteristics
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A thorough understanding of a compound's physical and chemical properties is the bedrock of

its effective application in research and development. 5-Bromo-7-Methyl-1H-Indazole is

typically supplied as an orange-red or off-white to pink solid, and its key identifiers and

properties are summarized below.[2][3]

Table 1: Core Properties of 5-Bromo-7-Methyl-1H-Indazole

Property Value Source(s)

CAS Number 156454-43-2 [2][4][5]

Molecular Formula C₈H₇BrN₂ [2]

Molecular Weight 211.06 g/mol [2]

Appearance
Orange-red to Off-white/pink

solid
[2][3]

Melting Point 180-186 °C [6]

Boiling Point (Predicted) 346.2 ± 22.0 °C at 760 mmHg [2][6]

Density (Predicted) 1.654 ± 0.06 g/cm³ [6]

pKa (Predicted) 13.13 ± 0.40 [6]

Storage Conditions
Store at 0-8 °C or sealed in a

dry place at room temperature.
[2][6]

Synthesis and Reaction Mechanism
The synthesis of substituted indazoles is a well-established field in organic chemistry, often

involving the cyclization of appropriately substituted anilines. A robust and scalable method for

preparing 5-Bromo-7-Methyl-1H-Indazole proceeds from 4-bromo-2-methylaniline via a

classical diazotization and intramolecular cyclization pathway.

Causality in Experimental Design
The choice of starting material, 4-bromo-2-methylaniline, directly dictates the final substitution

pattern of the indazole ring. The reaction proceeds in two main stages: in situ formation of a

diazonium salt, followed by an intramolecular cyclization. Acetic anhydride is used to first
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protect the aniline as an acetanilide. This serves a dual purpose: it moderates the reactivity of

the aniline and prevents unwanted side reactions during diazotization. Isoamyl nitrite is chosen

as the diazotizing agent under non-aqueous conditions, which often provides cleaner reactions

than aqueous sodium nitrite for these types of cyclizations. Potassium acetate acts as a base

to facilitate the reaction. The subsequent hydrolysis of the intermediate N-acetylindazole with

strong acid is the final step to yield the desired product.

Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of substituted

indazoles.[6]

Materials:

4-bromo-2-methylaniline

Chloroform

Acetic anhydride

Potassium acetate

Isoamyl nitrite

Concentrated Hydrochloric Acid

50% Sodium Hydroxide solution

Ethyl acetate

Heptane

Magnesium sulfate

Silica gel

Celite

Step-by-Step Procedure:
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Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in

chloroform (0.70 L). To this solution, carefully add acetic anhydride (0.109 L) while

maintaining the temperature below 40°C. Stir the resulting solution for approximately 50

minutes.

Diazotization and Cyclization: To the reaction mixture, add potassium acetate (14.6 g)

followed by isoamyl nitrite (0.147 L). Heat the solution to reflux (approx. 68°C) and maintain

for 20 hours.

Workup and Hydrolysis: Cool the reaction to 25°C. Remove the volatile components under

reduced pressure (30 mmHg, 30-40°C). Add water (225 mL) in portions and continue

distillation to remove residual volatiles via azeotropic distillation. Transfer the remaining

product mass back to the reaction vessel using a small amount of water (50 mL) and add

concentrated hydrochloric acid (400 mL). Heat the mixture to 50-55°C and add another 100

mL of concentrated HCl in portions over 2 hours to effect hydrolysis.

Neutralization and Extraction: Cool the solution to 20°C. Carefully neutralize the mixture by

adding 50% sodium hydroxide solution (approx. 520 g) while keeping the temperature below

37°C, until a pH of 11 is reached. Add water (100 mL) and ethyl acetate (350 mL) and filter

the mixture through a pad of Celite. Separate the organic and aqueous layers. Extract the

aqueous phase twice more with ethyl acetate (2 x 200 mL).

Purification: Combine all organic layers and wash with brine (240 mL). Filter the solution

through another Celite pad. Dry the organic solution over magnesium sulfate, filter, and pass

it through a pad of silica gel (45 g) using ethyl acetate as the eluent.

Isolation: Concentrate the eluant by rotary evaporation. During this process, add a total of

0.45 L of heptane to facilitate precipitation of the product. Continue distillation until only dry

solids remain. Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45°C to

yield the final product, 5-Bromo-7-Methyl-1H-Indazole.[6]

Synthesis Workflow Diagram
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Step 1: Acetylation

Step 2: Diazotization & Cyclization

Step 3: Hydrolysis

Step 4: Purification
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Caption: A simplified workflow for the synthesis of 5-Bromo-7-Methyl-1H-Indazole.
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Applications in Drug Discovery and Materials
Science
The utility of 5-Bromo-7-Methyl-1H-Indazole is primarily driven by its role as a versatile

intermediate in the synthesis of high-value compounds.[3]

Oncology: A Scaffold for Kinase Inhibitors
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors.[7]

Protein kinases are a large family of enzymes that play a critical role in cellular signaling

pathways regulating growth, proliferation, and survival. Dysregulation of kinase activity is a

hallmark of many cancers, making them prime therapeutic targets. Indazole derivatives have

been successfully developed into approved anti-cancer drugs like Axitinib and Pazopanib.[8]

5-Bromo-7-Methyl-1H-Indazole serves as a precursor for novel kinase inhibitors that function

as competitive inhibitors at the ATP-binding site of these enzymes.[7] The bromine atom at the

C5 position is an ideal attachment point for various aryl or heteroaryl groups via Suzuki, Stille,

or other cross-coupling reactions. This allows medicinal chemists to systematically explore the

chemical space around the indazole core to optimize interactions with the target kinase,

thereby enhancing potency and selectivity.[1]

Drug Discovery Logic

5-Bromo-7-Methyl-
1H-Indazole
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Caption: Role of 5-Bromo-7-Methyl-1H-Indazole in kinase inhibitor discovery.

Other Therapeutic Areas and Research Applications
Beyond oncology, this compound and its derivatives are explored in:

Neurology: As intermediates for agents targeting neurological disorders.[3]
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Biological Research: To create molecular probes for studying the mechanisms of enzymes

and receptors, which can elucidate disease pathways.[3][9]

Agrochemicals: Investigated for potential use in developing novel pesticides and crop

protection agents.[3][9]

Materials Science: Explored for creating advanced materials with unique electronic

properties, such as organic semiconductors.[3][9]

Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Bromo-7-Methyl-1H-Indazole is

essential to ensure personnel safety. The following information is derived from available Safety

Data Sheets (SDS).[2][4]

Table 2: Hazard and Safety Information
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Category Information

Pictograms GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H302: Harmful if swallowed.H315: Causes skin

irritation.H319: Causes serious eye

irritation.H335: May cause respiratory irritation.

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.P264: Wash

skin thoroughly after handling.P270: Do not eat,

drink or smoke when using this

product.P301+P317: IF SWALLOWED: Get

medical help.P305+P351+P338: IF IN EYES:

Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Personal Protective Equipment (PPE)

Safety glasses with side-shields, impervious

gloves (e.g., nitrile), lab coat. Use a full-face

respirator if exposure limits are exceeded or

irritation is experienced.

Storage

Store in a well-ventilated place. Keep container

tightly closed. Store locked up. Recommended

storage at 0-8°C.[2]

Disposal

Dispose of contents/container to an appropriate

treatment and disposal facility in accordance

with applicable laws and regulations.

Self-Validating Protocol for Safe Handling:

Preparation: Before handling, review the full Safety Data Sheet (SDS). Ensure that an

appropriate fume hood is available and functioning correctly. Locate the nearest eyewash

station and safety shower.
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Donning PPE: Wear all required PPE, including safety glasses, a lab coat, and chemically

resistant gloves.

Dispensing: Conduct all weighing and transfers of the solid material within a fume hood to

prevent inhalation of dust.

In Case of Exposure: If the substance comes into contact with skin, wash immediately with

plenty of water. If it enters the eyes, rinse cautiously with water for several minutes.[2] If

inhaled, move the person to fresh air.[2] In all cases of significant exposure, or if symptoms

develop, seek immediate medical attention.

Storage: After use, ensure the container is tightly sealed and return it to the designated,

temperature-controlled storage area.

Decontamination: Clean the work area and any contaminated equipment thoroughly after the

procedure is complete.

By adhering to these guidelines, researchers can safely and effectively utilize 5-Bromo-7-
Methyl-1H-Indazole in their synthetic and drug discovery endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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